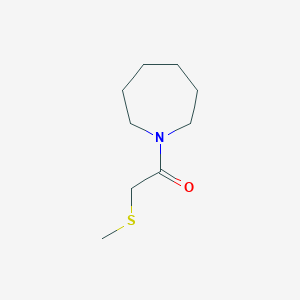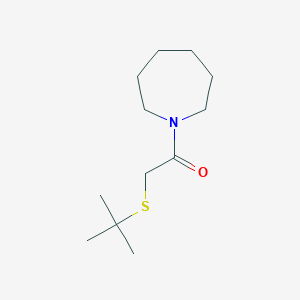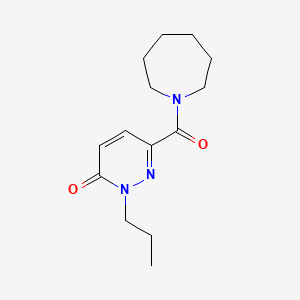
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, also known as APE, is a chemical compound that has been studied extensively for its potential use in scientific research. APE is a white crystalline powder that is soluble in water and organic solvents. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of pharmacology, physiology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone is still not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. This compound has been shown to have a high affinity for certain types of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling in neurons, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, including the development of new synthetic methods for producing this compound, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 4-acetylpiperazine with 2-phenoxyethanone in the presence of a catalyst. The yield and purity of this compound can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been used extensively in scientific research as a tool for studying the mechanisms of various physiological processes. For example, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-7-9-16(10-8-15)14(18)11-19-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLKSNQURNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)





![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)



